Cas no 955370-07-7 (2-(6-Bromopyridin-2-yl)ethanol)

2-(6-Bromopyridin-2-yl)ethanol structure
955370-07-7 structure
Product Name:2-(6-Bromopyridin-2-yl)ethanol
Numéro CAS:955370-07-7
Le MF:C7H8BrNO
Mégawatts:202.04852104187
MDL:MFCD10000073
CID:1007076
PubChem ID:46835713
Update Time:2024-10-25

2-(6-Bromopyridin-2-yl)ethanol Propriétés chimiques et physiques

Nom et identifiant

    • 2-(6-Bromopyridin-2-yl)ethanol
    • 2-Bromo-6-(2-hydroxyethyl)pyridine
    • C7H8BrNO
    • 2-(6-BROMOPYRIDIN-2-YL)ETHAN-1-OL
    • BUSVXLMCEYFMCS-UHFFFAOYSA-N
    • FCH1397789
    • SY037350
    • AX8208680
    • X5060
    • 6-Bromo-2-pyridineethanol (ACI)
    • DTXSID90676536
    • CS-W007189
    • MFCD10000073
    • 955370-07-7
    • AC1439
    • DB-080297
    • EN300-1913232
    • SCHEMBL1020532
    • DS-15404
    • AKOS015856375
    • MDL: MFCD10000073
    • Piscine à noyau: 1S/C7H8BrNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2
    • La clé Inchi: BUSVXLMCEYFMCS-UHFFFAOYSA-N
    • Sourire: BrC1C=CC=C(CCO)N=1

Propriétés calculées

  • Qualité précise: 200.979
  • Masse isotopique unique: 200.979
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 10
  • Nombre de liaisons rotatives: 2
  • Complexité: 99.6
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 33.1
  • Le xlogp3: 1.5

Propriétés expérimentales

  • Couleur / forme: No data avaiable
  • Dense: 1.6±0.1 g/cm3
  • Point de fusion: No data available
  • Point d'ébullition: 292.0±25.0 °C at 760 mmHg
  • Point d'éclair: 130.4±23.2 °C
  • Le PSA: 33.12000
  • Le LogP: 1.37890
  • Pression de vapeur: No data available

2-(6-Bromopyridin-2-yl)ethanol Informations de sécurité

2-(6-Bromopyridin-2-yl)ethanol PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VH117-200mg
2-(6-Bromopyridin-2-yl)ethanol
955370-07-7 97%
200mg
544.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VH117-50mg
2-(6-Bromopyridin-2-yl)ethanol
955370-07-7 97%
50mg
139.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VH117-1g
2-(6-Bromopyridin-2-yl)ethanol
955370-07-7 97%
1g
2178.0CNY 2021-08-04
Chemenu
CM101743-1g
2-(6-Bromopyridin-2-yl)ethanol
955370-07-7 97%
1g
$225 2021-08-06
Apollo Scientific
OR471389-250mg
2-Bromo-6-(2-hydroxyethyl)pyridine
955370-07-7 95%
250mg
£75.00 2025-02-20
Apollo Scientific
OR471389-1g
2-Bromo-6-(2-hydroxyethyl)pyridine
955370-07-7 95%
1g
£188.00 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845460-25mg
2-(6-Bromopyridin-2-yl)ethanol
955370-07-7 97%
25mg
¥176.00 2022-09-02
abcr
AB438063-100 mg
2-(6-Bromopyridin-2-yl)ethanol; .
955370-07-7
100MG
€103.60 2022-03-24
Chemenu
CM101743-250mg
2-(6-Bromopyridin-2-yl)ethanol
955370-07-7 97%
250mg
$68 2024-07-18
Chemenu
CM101743-1g
2-(6-Bromopyridin-2-yl)ethanol
955370-07-7 97%
1g
$240 2024-07-18

2-(6-Bromopyridin-2-yl)ethanol Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
Référence
Internal Nucleophilic Catalyst Mediated Cyclisation/Ring Expansion Cascades for the Synthesis of Medium-Sized Lactones and Lactams
Lawer, Aggie; Rossi-Ashton, James A.; Stephens, Thomas C.; Challis, Bradley J.; Epton, Ryan G.; et al, Angewandte Chemie, 2019, 58(39), 13942-13947

Méthode de production 2

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0.5 h, -70 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, -70 °C
1.3 Reagents: Sodium borohydride Solvents: Acetic acid ,  Methanol ;  -70 °C; -70 °C → 25 °C; 11 h, 25 °C
Référence
Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design
Yu, Yang ; Huang, Junhong; He, Hu; Han, Jing; Ye, Geyan; et al, ACS Medicinal Chemistry Letters, 2023, 14(3), 297-304

Méthode de production 3

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 60 min, -78 °C
1.3 Reagents: Sodium borohydride Solvents: Acetic acid ,  Methanol ;  -78 °C → rt; overnight, rt
Référence
Preparation of carbazole and carboline derivatives useful in diagnosis, treatment and prevention of disorders associated with amyloid or amyloid-like proteins
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: 1-Cyclopropylethanol Catalysts: N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Toluene ,  Hexane ;  12 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Référence
A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives
Pajk, Spencer P.; Qi, Zisong; Sujansky, Stephen J.; Bandar, Jeffrey S., Chemical Science, 2022, 13(38), 11427-11432

Méthode de production 5

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Acetic acid ,  Sodium borohydride Solvents: Methanol ;  overnight, -78 °C; -78 °C → rt
Référence
Preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid or amyloid-like proteins, especially ocular diseases
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  rt; 0.5 h, -70 °C
1.2 Solvents: Tetrahydrofuran ;  -70 °C; 0.5 h, -70 °C
1.3 Reagents: Acetic acid ,  Sodium borohydride Solvents: Methanol ;  -70 °C; 11 h, 20 °C
Référence
Pyrazole-cyclopentane-macrolactone derivatives as CDK2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.3 Reagents: Acetic acid ,  Sodium borohydride Solvents: Methanol ;  -78 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Hemilabile Benzyl Ether Enables γ-C(sp3)-H Carbonylation and Olefination of Alcohols
Tanaka, Keita ; Ewing, William R.; Yu, Jin-Quan, Journal of the American Chemical Society, 2019, 141(39), 15494-15497

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 12 h, rt
1.2 Reagents: Water ;  rt
Référence
Diaminopyrazolo[1,5-a]pyrimidine-6-carbonitrile compounds as adenosine 2a receptor and adenosine 2b receptor antagonist and preparation thereof
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.3 Reagents: Acetic acid ,  Sodium borohydride Solvents: Methanol ;  1.5 h, -78 °C → 10 °C
1.4 Solvents: Water
Référence
Preparation of tyrosine derivatives, especially N-(benzoyl)-O-[2-[(pyridin-2-yl)amino]ethyl]-L-tyrosines and related compounds, as α5β1 integrin antagonists for treating solid tumors
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C
1.2 Reagents: Boron trifluoride etherate ;  0 °C → rt; 2 h, rt
Référence
2-Aminothiophene-3-carboxamide derivatives as inhibitors of janus kinases and their preparation and use in the treatment of myeloproliferative disorders and cancers
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
Référence
Preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid proteins, especially ocular diseases
, European Patent Organization, , ,

2-(6-Bromopyridin-2-yl)ethanol Raw materials

2-(6-Bromopyridin-2-yl)ethanol Preparation Products

2-(6-Bromopyridin-2-yl)ethanol Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:955370-07-7)2-(6-Bromopyridin-2-yl)ethanol
Numéro de commande:A11437
État des stocks:in Stock
Quantité:5g/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 22:58
Prix ($):1091.0/291.0
Courriel:sales@amadischem.com

2-(6-Bromopyridin-2-yl)ethanol Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:955370-07-7)2-(6-Bromopyridin-2-yl)ethanol
A11437
Pureté:99%/99%
Quantité:5g/1g
Prix ($):1091.0/291.0
Courriel